

In-depth Technical Guide: NMR Data of 3-Iodo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Iodo-4-methylbenzoic acid**

Cat. No.: **B303332**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for **3-Iodo-4-methylbenzoic acid**. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.

Spectroscopic Data

The following tables summarize the ^1H and ^{13}C NMR spectral data for **3-Iodo-4-methylbenzoic acid**.

^1H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
8.31	s	1H	-	H-2
7.85	d	1H	8.00	H-6
7.45	d	1H	8.00	H-5
2.44	s	3H	-	-CH ₃

Note: The assignment of the aromatic protons is based on typical chemical shift patterns for substituted benzoic acids.

¹³C NMR Data

While experimental ¹³C NMR data for **3-Iodo-4-methylbenzoic acid** is not readily available in the searched literature, predictive models and data from similar structures can provide estimated chemical shifts. The following are predicted values and typical ranges for the carbon environments in this molecule.

Carbon Atom	Predicted Chemical Shift (δ) ppm
-COOH	~167
C-4	~143
C-3	~95
C-1	~133
C-2	~140
C-6	~131
C-5	~130
-CH ₃	~23

Note: These are estimated values and may differ from experimental results. The chemical shifts of aromatic carbons are influenced by the combined electronic effects of the iodo, methyl, and carboxylic acid substituents.

Experimental Protocol: NMR Spectroscopy of Small Organic Molecules

The following is a generalized protocol for the acquisition of NMR spectra for small organic molecules like **3-Iodo-4-methylbenzoic acid**.

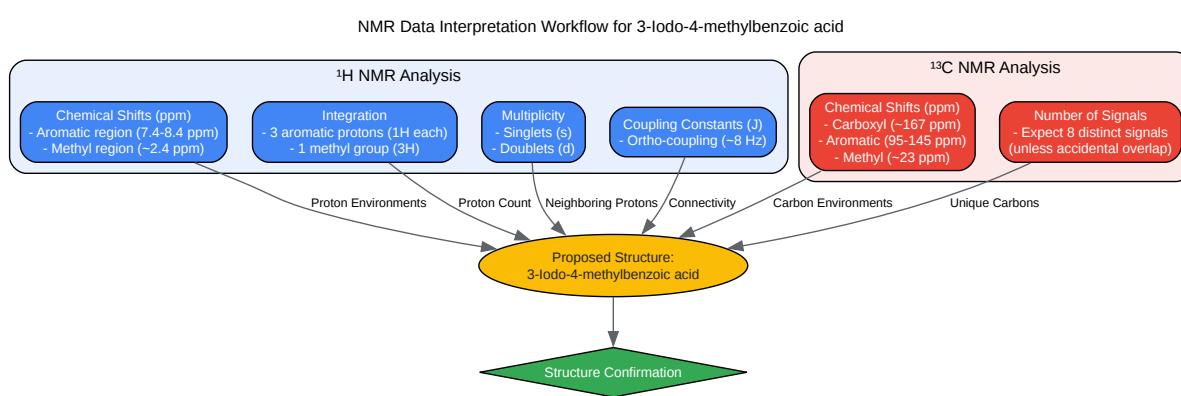
1. Sample Preparation:

- Weigh approximately 5-10 mg of the purified **3-Iodo-4-methylbenzoic acid**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
- Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
- Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. The solution height in the tube should be approximately 4-5 cm.
- Cap the NMR tube securely.

2. NMR Spectrometer Setup:

- Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
- Place the sample in the NMR magnet.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal.

3. ¹H NMR Spectrum Acquisition:


- Load a standard one-pulse proton experiment.
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
- Set the number of scans (e.g., 8-16) and a suitable relaxation delay (e.g., 1-5 seconds).
- Acquire the Free Induction Decay (FID).
- Process the FID by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

4. ¹³C NMR Spectrum Acquisition:

- Load a standard proton-decoupled carbon experiment (e.g., zgpg30).
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope (e.g., 1024 or more).
- Acquire the FID.
- Process the FID similarly to the ^1H spectrum.
- Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the NMR data of **3-Iodo-4-methylbenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the structural elucidation of **3-Iodo-4-methylbenzoic acid** using NMR data.

- To cite this document: BenchChem. [In-depth Technical Guide: NMR Data of 3-Iodo-4-methylbenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b303332#3-iodo-4-methylbenzoic-acid-nmr-data\]](https://www.benchchem.com/product/b303332#3-iodo-4-methylbenzoic-acid-nmr-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com